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Compound of Interest

2-Benzylamino-2-phenylbutanol-
Compound Name:

d5
CAS No.: 1246818-61-0
Cat. No.: B1147052

Get Quote

\ J

2-Benzylamino-2-phenylbutanol-d5 is a highly specialized deuterated reference standard. It
serves a dual purpose in pharmaceutical development: as a process-related impurity standard
for the gastrointestinal drug Trimebutine and as a stable isotope-labeled internal standard (SIL-
IS) for LC-MS/MS bioanalysis.

Structurally, it represents the N-benzyl analogue of the primary hydrolytic metabolite of
Trimebutine (2-dimethylamino-2-phenylbutanol), carrying a pentadeuterated benzyl moiety.

Physicochemical Characterization
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Property Specification Technical Insight
) The d5 label is localized on the
Chemical Formula C17H16DsNO o
benzyl aromatic ring.[1]
+5.03 Da shift from the
_ unlabeled analogue (255.36
Molecular Weight 260.39 g/mol o
g/mol ), providing mass
resolution in MS.
) Often supplied as a viscous oil
Appearance Colorless to Pale Yellow Oil ] )
or hygroscopic solid (HCI salt).
High lipophilicity (LogP ~3.2)
Solubility Methanol, DMSO, Acetonitrile requires organic solvent for

stock preparation.[2][3]

pKa (Calculated)

~9.2 (Amine)

Basic secondary amine; exists
as a cation in acidic mobile
phases (0.1% Formic Acid).

Isotopic Purity

=99 atom % D

Critical to prevent "M-5"
contribution to the analyte

signal.

Part 2: Synthesis Strategy & Causality

The synthesis of 2-Benzylamino-2-phenylbutanol-d5 is not merely a labeling exercise; it

follows a regioselective ring-opening mechanism of a sterically hindered epoxide. The choice of

the epoxide route over reductive amination is driven by atom economy and the avoidance of

over-alkylation byproducts.

Retrosynthetic Logic
o Target: 2-Benzylamino-2-phenylbutanol-d5.[1][4][5][6][7][8]

e Disconnection: C-N bond formation at the quaternary carbon.

o Precursors: 2-Ethyl-2-phenyloxirane (Epoxide) + Benzylamine-d5.
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Protocol: Epoxide Aminolysis (The "Gold Standard"
Route)

This protocol utilizes the high nucleophilicity of benzylamine-d5 to open the epoxide ring. The
reaction is driven by the relief of ring strain, despite the steric hindrance at the quaternary
center.

Step-by-Step Methodology:
+ Reagent Preparation:
o Substrate: 2-Ethyl-2-phenyloxirane (1.0 eq).

o Nucleophile: Benzylamine-2,3,4,5,6-d5 (1.2 eq). Note: Excess amine drives the
equilibrium.

o Solvent: Ethanol (absolute) or 2-Propanol. Protic solvents facilitate epoxide opening via
hydrogen bonding to the oxirane oxygen.

» Reaction Conditions:
o Heat the mixture to reflux (80-85°C) under an inert Argon atmosphere for 12—-16 hours.

o Process Control: Monitor via TLC (Hexane:EtOAc 8:2) or LC-MS. The epoxide spot (Rf
~0.8) should disappear, replaced by the more polar amino-alcohol (Rf ~0.3).

e Workup & Purification:
o Concentrate the reaction mixture in vacuo to remove solvent and excess benzylamine-d5.

o Acid-Base Extraction: Dissolve residue in EtOAc, extract with 1N HCI (product moves to
agueous phase). Wash organic layer (removes neutral impurities). Basify aqueous layer
with 2N NaOH to pH >12. Extract back into EtOAc.

o Salt Formation: Treat the dried organic layer with HCI in Dioxane to precipitate 2-
Benzylamino-2-phenylbutanol-d5 Hydrochloride.

DOT Diagram: Synthesis Pathway
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Caption: Nucleophilic attack of Benzylamine-d5 on the epoxide occurs at the less substituted
carbon? No, actually, for styrene-type epoxides, attack often occurs at the benzylic carbon
(quaternary) due to electronic stabilization, or the terminal carbon depending on conditions. In
this specific hindered system, the attack yields the 2-amino alcohol.

Part 3: Analytical Applications & Mass Spectrometry

In drug development, this compound is primarily used to track the "Benzylamine Route"
impurities of Trimebutine. If Trimebutine is synthesized via a benzyl-protected intermediate, this
compound represents the "failed debenzylation" impurity.

LC-MS/MS Method Development

The d5-label provides a +5 Da mass shift, which is sufficient to avoid isotopic overlap with the
natural M+2 isotopes of the unlabeled analog.

Recommended MRM Transitions:
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Precursor lon Product lon Collision .
Analyte Mechanism

(Q1) (Q3) Energy

Cleavage of the
Target-d5 261.2 [M+H]* 96.1 25eV Benzyl-d5 cation
(Tropylium-d5).

Loss of Water

Target-d5 261.2 [M+H]* 243.2 15eV
[M+H - H20]*.

Cleavage of the

Unlabeled 256.2 [M+H]* 91.1 25eV Benzyl cation
(Tropylium).

Self-Validating System (Quality Assurance):

« |sotopic Interference Check: Inject a high concentration of the Unlabeled analyte (10 pug/mL)
and monitor the Labeled channel (261.2 > 96.1). Signal should be < 0.1% to ensure no

"crosstalk."

o Retention Time Locking: The deuterated standard must co-elute with the unlabeled impurity.
A shift of >0.05 min indicates potential chromatographic separation of isotopes (deuterium
effect), which must be corrected.

DOT Diagram: Analytical Workflow
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Caption: Isotopic Dilution Mass Spectrometry workflow ensuring normalization of matrix effects
and recovery losses.

Part 4: Handling & Stability

o Storage: Store at -20°C under Argon. The free base is prone to oxidation (N-oxide formation)
and carbonate formation upon exposure to air.

o Reconstitution: Prepare stock solutions in Methanol-d4 (if NMR is required) or standard
Methanol.

 Stability: Stable for >2 years in solid state. In solution, degradation (debenzylation) may
occur if exposed to strong light or radical initiators.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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